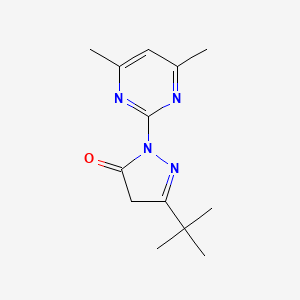
4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
描述
4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as MPFP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that has been studied for its potential use in scientific research applications. MPFP has been found to have a unique mechanism of action that makes it useful in various research studies.
作用机制
The mechanism of action of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific serotonin and dopamine receptors in the brain. It has been found to act as a partial agonist at the 5-HT1A and 5-HT7 receptors, which means that it activates these receptors but to a lesser extent than the natural ligand. 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has also been found to act as an antagonist at the dopamine D2 receptor, which means that it blocks the action of dopamine at this receptor.
Biochemical and Physiological Effects
4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been found to have various biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the brain, which can lead to an increase in mood and a decrease in anxiety. 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has also been found to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. This makes it useful in studies related to stress and anxiety.
实验室实验的优点和局限性
4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has several advantages as a research tool. It has a high affinity for specific serotonin and dopamine receptors, which makes it useful in studies related to these systems. It is also relatively easy to synthesize, which makes it accessible to researchers. However, 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide also has some limitations. It has a short half-life, which makes it difficult to study its long-term effects. It also has a low solubility in water, which can make it challenging to administer in certain experiments.
未来方向
There are several future directions for the study of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One potential direction is to investigate its use in the treatment of depression and anxiety. 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been found to have an effect on the serotonin system, which is involved in mood regulation. Another potential direction is to investigate its use in the treatment of drug addiction. 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been found to have an effect on the dopamine system, which is involved in reward and motivation. Finally, further studies could investigate the long-term effects of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, as well as its potential use in combination with other drugs.
科学研究应用
4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied for its potential use in various scientific research applications. It has been found to have a high affinity for a specific subtype of serotonin receptors, namely 5-HT1A and 5-HT7. This makes it useful in studies related to the central nervous system, such as depression, anxiety, and schizophrenia. 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has also been found to have an effect on the dopamine system, which makes it useful in studies related to drug addiction.
属性
IUPAC Name |
4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-5-4-6-15(13-14)20-18(23)22-11-9-21(10-12-22)17-8-3-2-7-16(17)19/h2-8,13H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGMLUSXPJEDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B4234489.png)
![2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4234492.png)
![2-{[4-(allyloxy)-2-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4234499.png)
![N-{2-[(butylamino)carbonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4234502.png)
![2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4234516.png)
![1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4234522.png)

![N-{2-[(butylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4234537.png)

![1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4234547.png)
![N-(tert-butyl)-2-{[(4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4234556.png)
![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-(phenylsulfonyl)piperidine](/img/structure/B4234557.png)
